Enhanced Soluble Epoxide Hydrolase (sEH) Inhibitory Potency Conferred by the Cyclopropanecarbonyl-Piperidine Scaffold
The cyclopropanecarbonyl-piperidine core, which is a structural feature of the target compound when deprotected, is a critical determinant of enhanced sEH inhibitory activity. A direct head-to-head comparison in a published study shows that the compound 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (52) exhibits a 7-fold increase in potency compared to its adamantane analogue, 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea (2) [1]. This demonstrates the functional superiority of the cyclopropanecarbonyl-piperidine moiety over other common acyl-piperidine systems for this target.
| Evidence Dimension | In vitro potency (fold increase) |
|---|---|
| Target Compound Data | 7-fold increase in potency |
| Comparator Or Baseline | Adamantane analogue (Compound 2) |
| Quantified Difference | 7-fold increase in potency |
| Conditions | sEH enzyme inhibition assay (specific assay details provided in the cited reference) |
Why This Matters
This quantifies the scaffold's contribution to target engagement, justifying its selection over other piperidine-based building blocks when designing potent sEH inhibitors.
- [1] Rose, T. E., Morisseau, C., Liu, J. Y., Inceoglu, B., Jones, P. D., Sanborn, J. R., & Hammock, B. D. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(19), 7067–7075. View Source
